
3,5-Diphenyl-3-(1H-imidazl-1-ylmethyl)-2-methylisoxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is a chemical compound that belongs to the class of substituted 2-methylisoxazolines This compound is characterized by the presence of two phenyl groups, an imidazole ring, and a methylisoxazolidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl and imidazole groups with a methylisoxazolidine moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
相似化合物的比较
Similar Compounds
3,5-Diphenyl-2-methylisoxazolidine: Lacks the imidazole ring, resulting in different chemical properties and applications.
3-(1H-Imidazol-1-ylmethyl)-2-methylisoxazolidine: Lacks the phenyl groups, leading to variations in its reactivity and biological activity.
2-Methyl-3,5-diphenylisoxazolidine: Similar structure but with different positioning of the functional groups, affecting its overall properties.
Uniqueness
3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidine is unique due to the presence of both phenyl groups and an imidazole ring, which confer distinct chemical and biological properties
属性
CAS 编号 |
113614-46-3 |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(3S,5S)-3-(imidazol-1-ylmethyl)-2-methyl-3,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H21N3O/c1-22-20(15-23-13-12-21-16-23,18-10-6-3-7-11-18)14-19(24-22)17-8-4-2-5-9-17/h2-13,16,19H,14-15H2,1H3/t19-,20+/m0/s1 |
InChI 键 |
ZLCZSNKZIIEUBS-VQTJNVASSA-N |
手性 SMILES |
CN1[C@](C[C@H](O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=CC=C4 |
规范 SMILES |
CN1C(CC(O1)C2=CC=CC=C2)(CN3C=CN=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


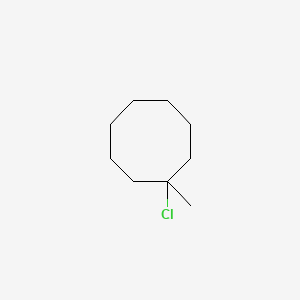

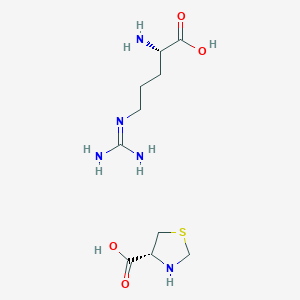
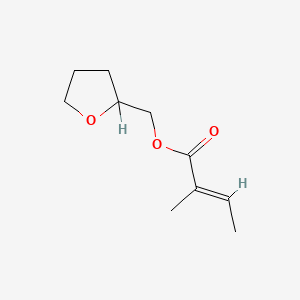
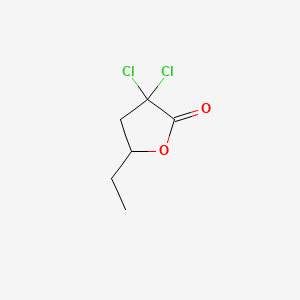

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
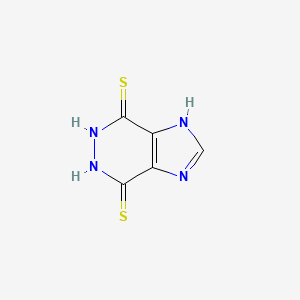
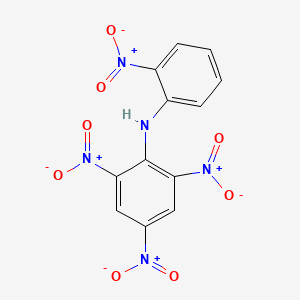
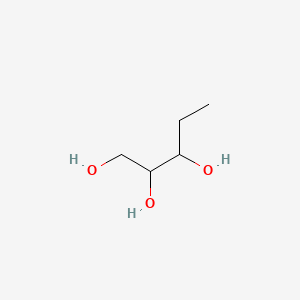
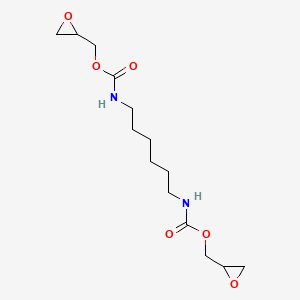
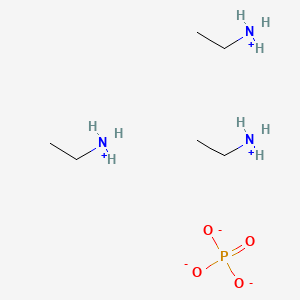
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

